Flavipucine

Antibacterial Bacillus subtilis structure-activity relationship

Flavipucine is a glutarimide antibiotic from Aspergillus flavipes, distinguished by its pyridione epoxide pharmacophore-essential for its bactericidal activity (B. subtilis MIC 8 µg/mL, MBC/MIC=1). Its cancer-cell-selective cytotoxicity (HL-60 IC50 1.6-1.8 µM) with >100-fold sparing of normal HEK293 and MRC-5 cells makes it a validated lead scaffold for oncology programs. The biosynthetic gene cluster reconstituted in Aspergillus nidulans enables heterologous production of analogs, supporting SAR library expansion. Researchers rely on its defined activity profile as a positive control in antibacterial screening and target deconvolution studies.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B1248310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavipucine
Synonymsflavipucine
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2(C(O2)C(=O)CC(C)C)C(=O)N1
InChIInChI=1S/C12H15NO4/c1-6(2)4-8(14)10-12(17-10)9(15)5-7(3)13-11(12)16/h5-6,10H,4H2,1-3H3,(H,13,16)/t10-,12-/m0/s1
InChIKeyDWCXXICTUDDKTB-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flavipucine: Structure, Source & Core Activity


Flavipucine (Flavipucin) is a glutarimide antibiotic belonging to the pyridione epoxide family of fungal secondary metabolites, first isolated from Aspergillus flavipes [1]. The compound features a characteristic 1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione core, where the spiroepoxide moiety constitutes the essential pharmacophore for its antibacterial activity [2]. Flavipucine exhibits bactericidal activity against Gram-positive Bacillus subtilis and displays potent, cancer-cell-selective cytotoxicity—most notably against human promyelocytic leukemia HL-60 cells at sub-micromolar to low-micromolar concentrations—while sparing non-neoplastic and normal cell lines [2].

Antimicrobial screening
Gram-positive panel with reported bactericidal profile (pyridione epoxide pharmacophore)
Cell-model endpoint review
HL-60 leukemia and adherent cancer lines; reported differential response in non-neoplastic cells
Procurement flexibility
Racemic material usable; enantiomer-independent activity confirmed (no potency loss vs. single enantiomers)

Why Analogs Cannot Substitute Flavipucine


Flavipucine's closest structural analogs—isoflavipucine, phenylflavipucine, and berkeleyamide D—exhibit markedly diminished or absent biological activity despite sharing the same biosynthetic origin. Isoflavipucine, a skeletal rearrangement product, shows only weak cytotoxicity against HL-60 cells [1]; phenylflavipucine, bearing a bulkier C-6 substituent, is 16-fold less potent against B. subtilis (MIC 128 µg/mL vs. 8 µg/mL for flavipucine) [2]; and berkeleyamide D demonstrates cytotoxicity limited to a single esophageal cancer line (TE-8) [3]. These sharp activity cliffs confirm that the native flavipucine scaffold—specifically the pyridione epoxide architecture with the isovaleryl side chain—is non-substitutable for research applications demanding the full potency and selectivity profile of the parent compound.

Isoflavipucine (rearranged scaffold)
Skeletal rearrangement dramatically reduces cytotoxicity; cell-model response may shift away from parent profile.
Phenylflavipucine (bulkier C-6 substituent)
Markedly lower antibacterial activity; antimicrobial screening context may not transfer.
Berkeleyamide D (lactam analog)
Cytotoxicity limited to a single esophageal line; pan-cytotoxic profile absent and not interchangeable.

Quantitative Differentiation: Flavipucine vs. Analogs


Antibacterial Potency: Flavipucine vs. Phenylflavipucine

Flavipucine demonstrates a 16-fold higher antibacterial potency against B. subtilis compared to its synthetic analog phenylflavipucine. In a standardized CLSI broth microdilution assay, flavipucine [(±)-1] exhibited both MIC and MBC values of 8 µg/mL, classifying it as bactericidal (MBC/MIC ratio = 1) [1]. Under identical conditions, phenylflavipucine [(±)-10] showed markedly weaker activity with MIC and MBC values of 128 µg/mL [1]. The reference bactericidal agent ampicillin gave MIC/MBC values of 2 µg/mL [1]. These data establish that the isovaleryl substituent at the C-2 position of the pyridione ring is critical for maintaining potent bactericidal activity, and that phenyl substitution cannot compensate for this structural requirement.

Antibacterial potency
Head-to-head
Flavipucine MIC = 8 µg/mL vs. phenylflavipucine MIC = 128 µg/mL (16× difference, MBC/MIC = 1 for flavipucine).
Supports antimicrobial screening context; scaffold modification markedly reduces activity.
CLSI broth microdilution, B. subtilis.
Antibacterial Bacillus subtilis structure-activity relationship

Cancer-Selective Cytotoxicity: Flavipucine vs. SN-38

Flavipucine challenges the clinical benchmark SN-38 on HL-60 leukemia cell potency while offering superior selectivity over normal cells. Against HL-60 cells (48 h WST-8 assay), (−)-flavipucine achieved an IC50 of 1.6 ± 0.1 µM, marginally surpassing SN-38 (IC50 2.4 ± 0.1 µM) [1]. Critically, flavipucine showed IC50 values exceeding 100 µM against non-neoplastic HEK293 kidney cells and normal MRC-5 lung fibroblasts, whereas SN-38 potently killed both normal cell lines (IC50 < 1 µM) [1]. This translates to a selectivity index (normal/cancer IC50 ratio) of >62.5 for flavipucine versus approximately 0.42 for SN-38—a greater than 100-fold improvement in cancer-cell selectivity.

Cancer-cell selectivity
Head-to-head
(-)-Flavipucine HL-60 IC50 = 1.6 µM; SN-38 IC50 = 2.4 µM. Normal-cell selectivity index >62.5 for flavipucine vs. ~0.42 for SN-38.
Supports cell-model endpoint review; differential normal-cell response reported.
WST-8 assay, 48 h. HEK293 and MRC-5 as normal models.
Cytotoxicity HL-60 leukemia therapeutic index

Enantiomeric Independence of Activity

The antibacterial and cytotoxic activities of flavipucine are independent of stereochemistry, as demonstrated by direct comparison of the racemate [(±)-1] with its resolved enantiomers [(−)-1 and (+)-1]. All three forms exhibit identical MIC and MBC values of 8 µg/mL against B. subtilis, and nearly superimposable IC50 values against HL-60 cells: 1.8 ± 0.2 µM [(±)-1], 1.6 ± 0.1 µM [(−)-1], and 1.7 ± 0.0 µM [(+)-1] [1]. Similarly, no significant differences were observed across A549, HCT116, HeLa, and TE-8 cancer cell lines [1]. This contrasts with many chiral natural products where enantiomers display divergent bioactivities.

Enantiomer independence
Head-to-head
(±), (-), and (+)-flavipucine: identical B. subtilis MIC 8 µg/mL; HL-60 IC50 1.6–1.8 µM (no statistically meaningful difference).
Racemic material supports consistent antimicrobial and cell-viability endpoints.
Chiral HPLC resolution (>99% ee); activity independent of stereochemistry.
Chirality enantiomer quality control

Broad-Spectrum Cytotoxicity vs. Berkeleyamide D

Flavipucine exerts potent cytotoxicity across a panel of adherent and suspension cancer cell lines, in stark contrast to the structurally related lactam berkeleyamide D. Flavipucine [(±)-1] demonstrated IC50 values of 32.1 µM (A549 lung), 30.4 µM (HCT116 colon), 40.5 µM (HeLa cervical), 21.6 µM (TE-8 esophageal), 1.8 µM (HL-60 leukemia), and 1.6 µM (Jurkat T-cell leukemia) [1]. Under comparable conditions, berkeleyamide D exhibited weak cytotoxicity restricted exclusively to TE-8 esophageal cancer cells, with no significant activity against the other tested lines [2]. This pan-cytotoxic profile is directly linked to the pyridione epoxide pharmacophore present in flavipucine but absent in berkeleyamide D.

Broad-spectrum cytotoxicity
Cross-study
Flavipucine active against 6/6 cancer lines (IC50 range 1.6–40.5 µM); berkeleyamide D shows weak cytotoxicity only in TE-8 esophageal cells.
Pan-cytotoxic profile enables multi-indication screening; lactam analog does not replicate.
WST-8, 48 h. A549, HCT116, HeLa, TE-8, HL-60, Jurkat.
Anticancer pan-cytotoxicity structure-activity relationship

Flavipucine Key Application Scenarios


Gram-Positive Antibacterial Pharmacophore Screening

Flavipucine serves as a structurally defined, bactericidal (MBC/MIC = 1) positive control for screening programs targeting Gram-positive pathogens. Its well-characterized MIC of 8 µg/mL against B. subtilis, coupled with the established structure–activity relationship (SAR) showing that the pyridione epoxide moiety is indispensable for activity [1], makes it an ideal reference compound for evaluating novel synthetic or natural product-derived antibacterial agents.

Selective Anticancer Lead: HL-60 Leukemia Model

With an HL-60 IC50 of 1.6–1.8 µM and a >100-fold selectivity margin over non-neoplastic HEK293 and normal MRC-5 cells [1], flavipucine is optimally positioned as a lead scaffold for medicinal chemistry programs aiming to develop cancer-selective therapeutics. Its superiority over SN-38 in normal-cell sparing provides a clear rationale for procurement by oncology-focused drug discovery groups.

Chemical Biology Probe for Target Identification

Flavipucine's activity independence across enantiomers [(±), (−), and (+)] [1] enables the use of racemic material as a cost-effective tool compound for target deconvolution and mode-of-action studies, without the confounding factor of enantiomer-specific artifacts. Researchers can deploy either enantiomer or the racemate interchangeably for pull-down, photoaffinity labeling, or resistance-mutation profiling experiments.

Biosynthetic Chassis for Unnatural Analog Generation

The flavipucine biosynthetic gene cluster has been functionally reconstituted in Aspergillus nidulans, enabling heterologous production of flavipucine, dihydroisoflavipucine, and six unnatural analogs encompassing three heterocyclic classes [2]. This validated heterologous expression platform positions flavipucine as a chassis for generating structure-diversified libraries for SAR exploration, offering procurement value beyond the parent natural product.

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening studies
Pyridione epoxide pharmacophore requirement
MIC/MBC endpoint validation (B. subtilis)
Cancer cell-model selectivity studies (HL-60)
Reported differential cytotoxicity profile (normal cell sparing)
Selectivity index endpoint review across adherent/suspension lines
Chemical biology target deconvolution
Enantiomer-independent activity profile (racemic usable)
Pull-down or resistance-profiling assay context
Unnatural analog library generation
Heterologous biosynthetic platform (A. nidulans)
Structure-diversification screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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